
1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C9H11BrO2S It features a benzene ring substituted with a bromomethyl group and a methanesulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene typically involves the bromination of 4-(methanesulfonylmethyl)benzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated or desulfonylated products.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly as a building block for bioactive compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonylmethyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions are crucial in its applications in organic synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-(methylsulfonyl)benzene: Similar structure but lacks the additional methylene group.
4-(Bromomethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methanesulfonylmethyl group.
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both bromomethyl and methanesulfonylmethyl groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in various chemical transformations and research fields.
Eigenschaften
Molekularformel |
C9H11BrO2S |
|---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
NQWUBCRXHMTSAM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


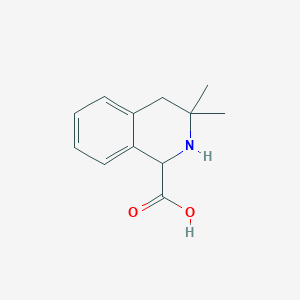
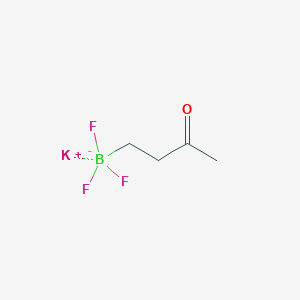
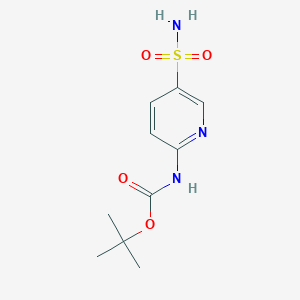
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
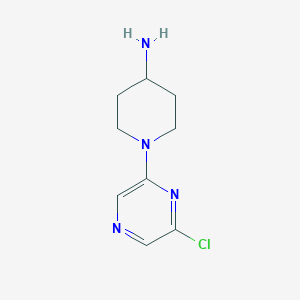
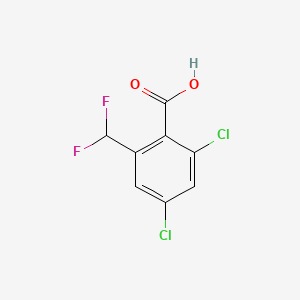
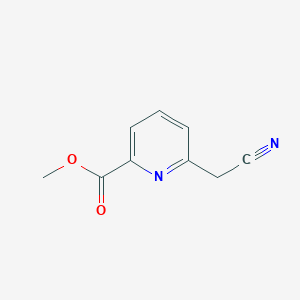
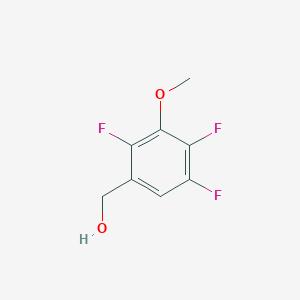
![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)

![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)
